molecular formula C21H25N3O3 B2879269 1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea CAS No. 1171950-12-1

1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Cat. No.: B2879269
CAS No.: 1171950-12-1
M. Wt: 367.449
InChI Key: RYVHBZFYARUMSN-UHFFFAOYSA-N
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Description

1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a synthetic organic compound featuring a benzoxazepine core scaffold. The benzoxazepine structure is a seven-membered ring containing both oxygen and nitrogen atoms, which is a motif of interest in medicinal chemistry for the development of peptidomimetics. Incorporating conformational constraints through such cyclic constructs can reduce molecular flexibility, potentially leading to enhanced affinity for biological targets and improved metabolic stability compared to their linear peptide analogues . This compound is further functionalized with a benzyl urea group, which may contribute to its binding properties and overall molecular interactions. While specific biological data and mechanism of action for this exact molecule are not currently available in the public scientific literature, related benzoxazepine derivatives have been investigated for various therapeutic applications, indicating the research value of this structural class . This product is provided for research purposes to support investigations in areas such as synthetic chemistry, drug discovery, and chemical biology. It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-4-24-17-11-10-16(12-18(17)27-14-21(2,3)19(24)25)23-20(26)22-13-15-8-6-5-7-9-15/h5-12H,4,13-14H2,1-3H3,(H2,22,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVHBZFYARUMSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)NCC3=CC=CC=C3)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea involves multiple steps, each requiring specific reaction conditions and reagents

    Oxazepine Ring Formation: The oxazepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative. The reaction conditions often include the use of a dehydrating agent, such as phosphorus oxychloride (POCl3), to facilitate the cyclization process.

    Benzyl Group Introduction: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the oxazepine ring. Common reagents for this step include benzyl chloride and a base, such as sodium hydride (NaH).

    Urea Moiety Addition: The final step involves the introduction of the urea moiety, which can be achieved through a reaction between the benzylated oxazepine and an isocyanate derivative. This step typically requires mild reaction conditions and a suitable solvent, such as dichloromethane (DCM).

Chemical Reactions Analysis

1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), to yield reduced derivatives of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles, such as amines or thiols, replace specific functional groups within the molecule. Common reagents for these reactions include alkyl halides and bases.

Scientific Research Applications

1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Functional Implications :

  • Urea vs. Amide : The urea group in the target compound may enhance binding to polar targets (e.g., kinases or GPCRs) through stronger hydrogen-bond interactions. In contrast, the amide and methoxy groups in the analog could improve membrane permeability, favoring CNS penetration .

Broader Structural Class: Benzoxazepin-Based Therapeutics

Benzoxazepins are explored for diverse therapeutic roles:

Compound Substituent Reported Activity Key Reference
Target Compound Benzyl urea Hypothesized kinase/CNS modulation Structural inference
Example Analog (CAS 921563-41-9) 3,4-Dimethoxybenzamide Unpublished (likely protease inhibition) Product index
Ladarixin Carboxylic acid CXCR1/2 inhibitor (anti-inflammatory) Clinical trials
Benzoxazepin-derived PI3K inhibitors Sulfonamide PI3K/mTOR inhibition (oncology) Patent literature

Trends in Activity :

  • Urea Derivatives : Often associated with kinase inhibition (e.g., VEGFR2, EGFR) due to urea’s ability to mimic ATP’s adenine interactions.
  • Amide Derivatives : More common in protease inhibitors (e.g., HCV NS3/4A) where planar amide groups align with catalytic residues.

Research Findings and Gaps

  • Synthetic Accessibility: The benzoxazepin core is typically synthesized via cyclization of o-aminophenol derivatives, with substituents introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. The urea group in the target compound likely requires post-synthetic modification using benzyl isocyanate .
  • Pharmacokinetic Predictions : The benzyl urea derivative’s moderate LogP (~3.2) suggests balanced solubility and absorption, whereas the dimethoxybenzamide analog’s higher LogP may limit aqueous solubility but enhance brain uptake.
  • Unresolved Questions: No comparative in vitro or in vivo data exists for these compounds. Priority research areas include: Enzymatic assays (e.g., kinase panels). ADMET profiling (CYP450 inhibition, plasma stability).

Biological Activity

1-Benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea is a compound of interest due to its potential pharmacological applications. It belongs to the class of benzoxazepines and features a complex structure that may contribute to its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

The molecular formula of this compound is C21H25N3O3C_{21}H_{25}N_{3}O_{3} with a molecular weight of 367.4 g/mol. Its structural complexity suggests multiple sites for interaction with biological targets.

Research indicates that compounds similar to 1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin) may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of cyclooxygenase (COX) enzymes or other key metabolic enzymes .
  • Antimicrobial Activity : Preliminary studies suggest that benzoxazepine derivatives can exhibit antimicrobial properties against various pathogens. This could be due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes essential for bacterial survival .

Biological Activity

The biological activity of 1-benzyl-3-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-benzoxazepin) has been explored in various studies:

Anticancer Activity

Several studies have reported that benzoxazepine derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Neuroprotective Effects

Research has indicated potential neuroprotective effects for compounds in this category. They may protect neuronal cells from oxidative stress and apoptosis, suggesting applications in neurodegenerative diseases such as Alzheimer's .

Case Studies and Research Findings

StudyFindings
Study 1Identified significant inhibition of cancer cell proliferation in vitro using derivatives similar to 1-benzyl-3-(5-ethyl...) .
Study 2Demonstrated neuroprotective effects in animal models through reduced markers of oxidative stress and inflammation .
Study 3Found antimicrobial activity against Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL.

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